

Application Note: Structural Confirmation of **trans-1-Cinnamylpiperazine** using NMR Spectroscopy

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Compound of Interest

Compound Name: *trans-1-Cinnamylpiperazine*

Cat. No.: B099036

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Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of **trans-1-Cinnamylpiperazine**. ^1H and ^{13}C NMR are powerful analytical techniques for the unambiguous determination of molecular structure in small organic molecules. Herein, we provide a comprehensive protocol for the acquisition and interpretation of NMR data for **trans-1-Cinnamylpiperazine**, a valuable building block in medicinal chemistry. The presented data and methodologies serve as a reliable reference for researchers engaged in the synthesis and characterization of piperazine derivatives.

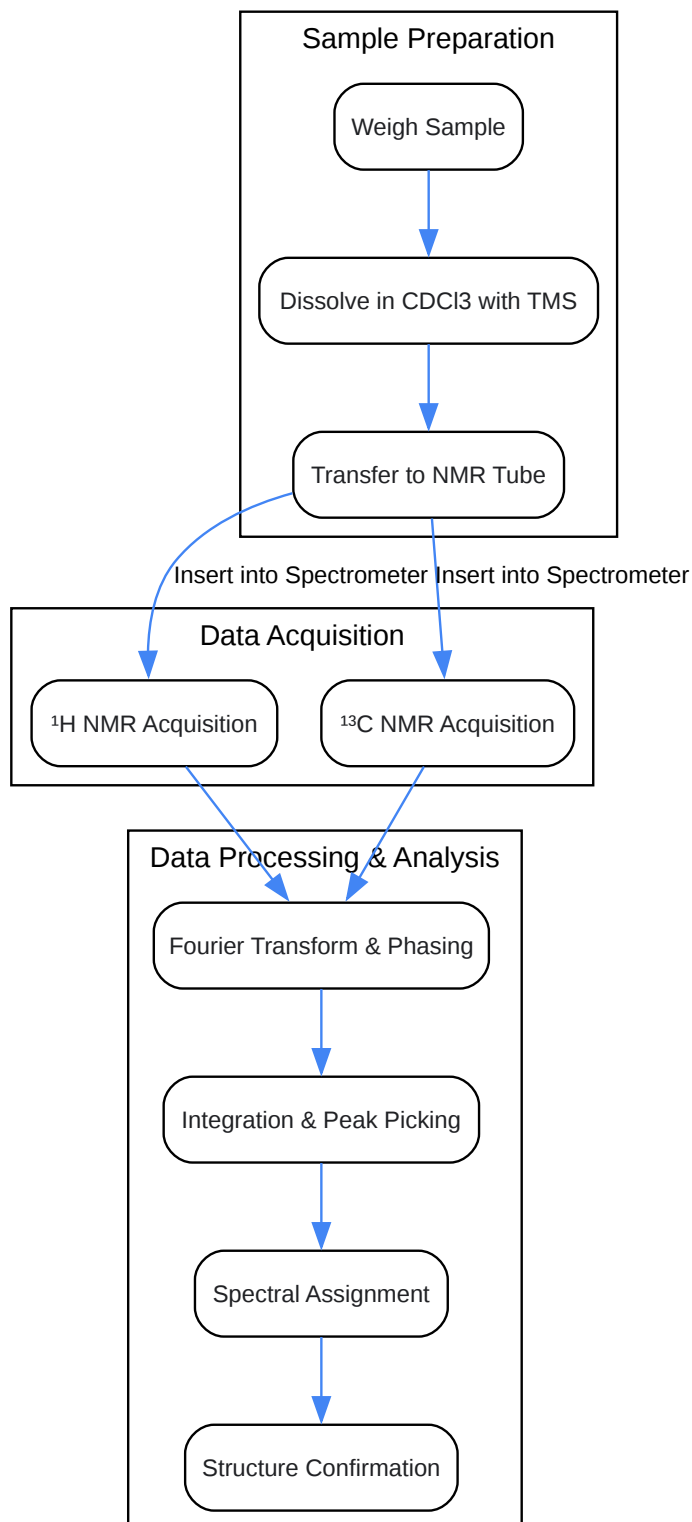
Introduction

trans-1-Cinnamylpiperazine is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural integrity is crucial for the desired biological activity and for meeting regulatory standards in drug development. NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the confirmation of its constitution, configuration, and conformation. This note outlines the characteristic ^1H and ^{13}C NMR spectral features of **trans-1-Cinnamylpiperazine** and provides a standard operating procedure for data acquisition.

Molecular Structure and NMR Assignments

The structure of **trans-1-Cinnamylpiperazine** with the atom numbering scheme used for NMR assignments is shown below.

NMR Experimental Workflow

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